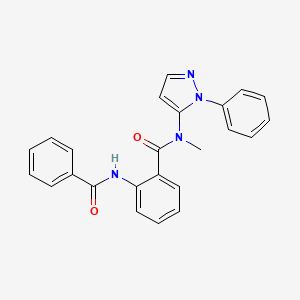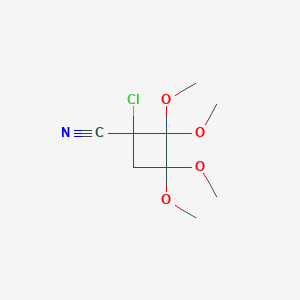
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom, four methoxy groups, and a nitrile group
Preparation Methods
The synthesis of 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-closing methods.
Substitution Reactions:
Nitrile Group Introduction: The nitrile group can be introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
1,1,3,3-Tetramethoxycyclobutane: Lacks the chlorine and nitrile groups, making it less reactive in certain contexts.
1-Chloro-3-methyl-2-butene: Contains a similar chlorine substitution but differs in the ring structure and functional groups.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
CAS No. |
88460-07-5 |
|---|---|
Molecular Formula |
C9H14ClNO4 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H14ClNO4/c1-12-8(13-2)5-7(10,6-11)9(8,14-3)15-4/h5H2,1-4H3 |
InChI Key |
LUUNAAGOFJFTFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1(OC)OC)(C#N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
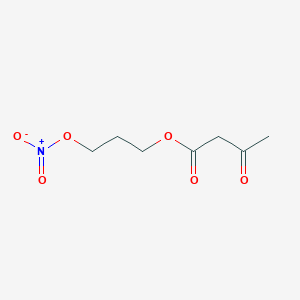
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


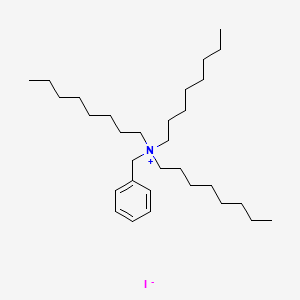
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
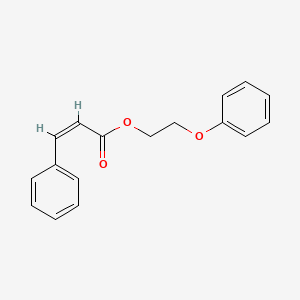
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
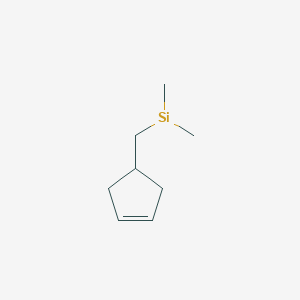
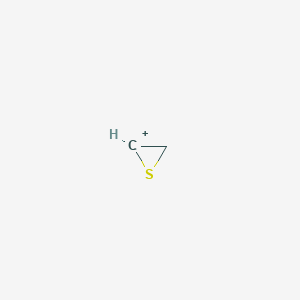
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)

